3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is an organoboron compound characterized by the presence of a cyclopentanol ring bonded to a dioxaborolane moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol typically involves the reaction of cyclopentanol with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and consistency of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or esters.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of halides or other electrophiles, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, organolithium reagents, and Grignard reagents.
Major Products:
Oxidation: Boronic acids, boronic esters.
Reduction: Alcohols, alkanes.
Substitution: Various organoboron compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block in the development of boron-containing drugs, which are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol exerts its effects involves the formation of stable boron-carbon bonds. The dioxaborolane moiety acts as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through the formation of covalent bonds with active site residues.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the cyclopentanol ring.
Bis(pinacolato)diboron: A common reagent in borylation reactions, used to introduce boron moieties into organic molecules.
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura couplings but with a different structural framework.
Uniqueness: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is unique due to its combination of a cyclopentanol ring and a dioxaborolane moiety, providing distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules with high precision.
This detailed overview highlights the significance of this compound in various fields, showcasing its versatility and importance in both research and industrial applications
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSYCNMKAUKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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